[4-[[(3S,4R)-4-ethoxyoxolan-3-yl]amino]piperidin-1-yl]-phenylmethanone
Overview
Description
[4-[[(3S,4R)-4-ethoxyoxolan-3-yl]amino]piperidin-1-yl]-phenylmethanone is a complex organic compound that features a piperidine ring, a benzoyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[(3S,4R)-4-ethoxyoxolan-3-yl]amino]piperidin-1-yl]-phenylmethanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzoyl group, and the attachment of the tetrahydrofuran moiety. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or diols, under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation reactions using benzoyl chloride or benzoyl anhydride in the presence of a base such as pyridine.
Attachment of the Tetrahydrofuran Moiety: This step involves the reaction of the piperidine derivative with an appropriate tetrahydrofuran precursor under conditions that promote the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactions and the use of catalytic systems are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[4-[[(3S,4R)-4-ethoxyoxolan-3-yl]amino]piperidin-1-yl]-phenylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[4-[[(3S,4R)-4-ethoxyoxolan-3-yl]amino]piperidin-1-yl]-phenylmethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-[[(3S,4R)-4-ethoxyoxolan-3-yl]amino]piperidin-1-yl]-phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as 1-benzyl-N,4-dimethylpiperidin-3-amine and 1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride share structural similarities with [4-[[(3S,4R)-4-ethoxyoxolan-3-yl]amino]piperidin-1-yl]-phenylmethanone
Tetrahydrofuran Derivatives: Compounds containing the tetrahydrofuran moiety, such as certain natural products and synthetic analogs, also exhibit similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-[[(3S,4R)-4-ethoxyoxolan-3-yl]amino]piperidin-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-2-23-17-13-22-12-16(17)19-15-8-10-20(11-9-15)18(21)14-6-4-3-5-7-14/h3-7,15-17,19H,2,8-13H2,1H3/t16-,17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKPURISGZEJFO-IRXDYDNUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCC1NC2CCN(CC2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1COC[C@@H]1NC2CCN(CC2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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